(S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one
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Overview
Description
(S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one typically involves the following steps:
Asymmetric Aldol Reaction: This step involves the formation of a chiral intermediate through an aldol reaction, which is then subjected to further transformations.
Curtius Rearrangement: The intermediate undergoes a Curtius rearrangement to form the oxazolidinone ring.
Industrial Production Methods: Industrial production methods for oxazolidinones often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral auxiliaries and catalysts is common to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions: (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
(S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial properties, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Linezolid: Another oxazolidinone derivative with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Comparison: (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is unique due to its specific chiral structure, which can influence its biological activity and selectivity.
Properties
CAS No. |
572923-07-0 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(4S)-4-ethyl-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-3-9-8-16-12(14)13(9)10-4-6-11(15-2)7-5-10/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZGBFJCBZLMXRKA-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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